2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
Overview
Description
2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MS-275 or entinostat, is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. MS-275 has been extensively studied for its potential use in cancer therapy, as well as in other diseases such as HIV and Alzheimer’s disease. In
Mechanism of Action
2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a potent inhibitor of HDACs, particularly HDAC1 and HDAC3. By inhibiting HDACs, 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide leads to the accumulation of acetylated histones, which leads to the re-expression of tumor suppressor genes. 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide also inhibits the activity of other proteins involved in cancer cell survival and proliferation, such as c-Myc and HIF-1α.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In addition to its anti-cancer effects, 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is its potency as an HDAC inhibitor. It has been shown to be effective at lower concentrations than other HDAC inhibitors, such as trichostatin A. However, 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is also toxic at high concentrations, which can limit its use in certain experiments. Another limitation of using 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is its specificity for HDAC1 and HDAC3. It may not be effective in inhibiting other HDAC isoforms, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Another area of interest is its potential use in other diseases, such as HIV and Alzheimer’s disease. Further research is needed to fully understand the mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide and its potential uses in various diseases.
Scientific Research Applications
2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDACs, leading to the re-expression of tumor suppressor genes. 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to enhance the activity of other anti-cancer drugs, such as cisplatin and doxorubicin. In addition to cancer therapy, 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been studied for its potential use in other diseases such as HIV and Alzheimer’s disease.
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[2-(morpholine-4-carbonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-15-6-8-16(9-7-15)28(25,26)14-19(23)21-18-5-3-2-4-17(18)20(24)22-10-12-27-13-11-22/h2-9H,10-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHSUZDRKPCHKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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